Cas no 627-74-7 (Ethyl 2-(2-aminoacetamido)acetate hydrochloride)
Ethyl 2-(2-aminoacetamido)acetate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-aminoacetamido)acetate hydrochloride
- ethyl glycylglycinate
- H-GLY-GLY-OET · HCL
- H-GLY-GLY-OET.HCL
- Ethyl N-glycylglycine
- Glycine, N-glycyl-, ethyl ester
- Gly-Gly-OEt
- Glycylglycine ethyl ester
- H-Gly-Gly-OEt
- 627-74-7
- SCHEMBL2198462
- DTXSID00211770
- glycylglycine ethylester
- (2-amino-acetylamino)-acetic acid ethyl ester
- ethyl 2-(2-aminoacetamido)acetate
- STK821164
- Ethyl [(aminoacetyl)amino]acetate #
- ethyl2-(2-aminoacetamido)acetate
- CS-0299243
- glycine, glycyl-, ethyl ester-
- NH2-Gly-Gly-OEt
- AKOS005177300
- EN300-2047555
- glycine, glycyl-, ethyl ester
- ALBB-031643
- ethyl 2-[(2-aminoacetyl)amino]acetate
- Ethyl [(aminoacetyl)amino]acetate
-
- MDL: MFCD00039057
- Inchi: 1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9)
- InChI Key: LFAVEINQLWIXRA-UHFFFAOYSA-N
- SMILES: O(CC)C(CNC(CN)=O)=O
Computed Properties
- Exact Mass: 160.08486
- Monoisotopic Mass: 160.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 132-133 ºC
- Solubility: Soluble (436 g/l) (25 º C),
- PSA: 81.42
Ethyl 2-(2-aminoacetamido)acetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215300-1g |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride |
627-74-7 | 95% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 215300-5g |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride |
627-74-7 | 95% | 5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 215300-10g |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride |
627-74-7 | 95% | 10g |
£89.00 | 2022-03-01 | |
| Fluorochem | 215300-25g |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride |
627-74-7 | 95% | 25g |
£194.00 | 2022-03-01 | |
| Enamine | EN300-2047555-0.05g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 0.05g |
$22.0 | 2023-05-26 | ||
| Enamine | EN300-2047555-0.1g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 0.1g |
$23.0 | 2023-05-26 | ||
| Enamine | EN300-2047555-0.25g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 0.25g |
$24.0 | 2023-05-26 | ||
| Enamine | EN300-2047555-0.5g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 0.5g |
$25.0 | 2023-05-26 | ||
| Enamine | EN300-2047555-1.0g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 1g |
$26.0 | 2023-05-26 | ||
| Enamine | EN300-2047555-2.5g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 2.5g |
$42.0 | 2023-05-26 |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride Suppliers
Ethyl 2-(2-aminoacetamido)acetate hydrochloride Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Ethyl 2-(2-aminoacetamido)acetate hydrochloride
Ethyl 2-(2-aminoacetamido)acetate hydrochloride and Its Applications in Modern Chemical Biology
Ethyl 2-(2-aminoacetamido)acetate hydrochloride, a compound with the CAS number 627-74-7, has garnered significant attention in the field of chemical biology due to its versatile applications. This compound, often referred to as Ethyl 2-(2-aminoacetamido)acetate hydrochloride, is a derivative of amino acids and has been extensively studied for its potential in drug development, biochemical research, and synthetic chemistry.
The molecular structure of Ethyl 2-(2-aminoacetamido)acetate hydrochloride consists of an ethyl ester group attached to an amino acid backbone, modified with a hydrochloride salt form. This unique configuration imparts several advantageous properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both amine and ester functional groups allows for further chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, Ethyl 2-(2-aminoacetamido)acetate hydrochloride has been explored in the development of novel therapeutic agents. Its structural features make it a promising candidate for the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. The compound's ability to undergo selective reactions with various reagents has made it a useful building block in medicinal chemistry.
One of the most compelling aspects of Ethyl 2-(2-aminoacetamido)acetate hydrochloride is its role in the study of protein-protein interactions. Researchers have utilized this compound to develop probes that can interact with specific targets within cellular machinery. By modifying the side chains or incorporating fluorescent tags, scientists can gain insights into the mechanisms underlying various biological processes. These studies have not only advanced our understanding of fundamental biological pathways but also provided new avenues for therapeutic intervention.
The compound's utility extends beyond drug discovery and biochemical research. In synthetic chemistry, Ethyl 2-(2-aminoacetamido)acetate hydrochloride serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for the facile introduction of different functional groups, making it an invaluable tool for organic synthesis. This has led to its use in the preparation of fine chemicals, agrochemicals, and other specialty materials where precise control over molecular structure is essential.
Recent advancements in computational chemistry have further enhanced the applications of Ethyl 2-(2-aminoacetamido)acetate hydrochloride. Molecular modeling studies have revealed new insights into its interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches have complemented experimental work, allowing researchers to predict the behavior of this compound in various contexts with greater accuracy.
The pharmaceutical industry has also recognized the potential of Ethyl 2-(2-aminoacetamido)acetate hydrochloride as a lead compound for drug development. Its structural features have been leveraged to create novel molecules with improved pharmacokinetic properties. For instance, derivatives of this compound have shown promise in treating inflammatory diseases by modulating key signaling pathways. Such findings highlight the importance of this compound in advancing therapeutic strategies.
Moreover, Ethyl 2-(2-aminoacetamido)acetate hydrochloride has found applications in diagnostic assays. Its ability to bind specific biomolecules has been exploited to develop sensitive and selective detection methods for disease biomarkers. These assays have the potential to revolutionize early disease detection and monitoring, offering hope for more effective treatment outcomes.
The environmental impact of using Ethyl 2-(2-aminoacetamido)acetate hydrochloride has also been considered in recent research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with broader goals in green chemistry, ensuring that the use of this compound is environmentally responsible.
In conclusion, Ethyl 2-(2-aminoacetamido)acetate hydrochloride (CAS number 627-74-7) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug development, biochemical studies, and synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.
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